molecular formula C20H15N5O4 B2424914 N-(3-methylbutyl)-6-[(4-{[(2-methylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide CAS No. 1113107-77-9

N-(3-methylbutyl)-6-[(4-{[(2-methylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide

Cat. No. B2424914
CAS RN: 1113107-77-9
M. Wt: 389.371
InChI Key: DZJOLLVLPLHZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbutyl)-6-[(4-{[(2-methylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide is a useful research compound. Its molecular formula is C20H15N5O4 and its molecular weight is 389.371. The purity is usually 95%.
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Scientific Research Applications

Cellular Differentiation

Studies have shown that nicotinamide and its analogues can induce differentiation in murine erythroleukemia cells, suggesting potential applications in cancer treatment. For instance, nicotinamide analogues demonstrated the ability to induce hemoglobin synthesis in these cells, highlighting their role in promoting erythroid differentiation, possibly through the inhibition of poly(ADP-ribose) polymerase ((Terada et al., 1979)).

Antimicrobial Activity

Nicotinamide derivatives have been explored for their antimicrobial properties. Compounds synthesized from nicotinic acid and 2-amino-6-methyl-benzothiazole showed significant in vitro antimicrobial activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents ((Patel & Shaikh, 2010)).

DNA Repair Stimulation

Nicotinamide is known to stimulate DNA repair synthesis in human lymphocytes damaged by UV irradiation or chemical agents. This effect suggests potential applications in protecting against DNA damage and improving cellular recovery following exposure to harmful agents ((Berger & Sikorski, 1980)).

Corrosion Inhibition

Nicotinamide derivatives have also been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solution, indicating their potential industrial applications in protecting metals from corrosion ((Chakravarthy et al., 2014)).

Metabolic Enzyme Inhibition

The inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in cellular metabolism, has been explored for its implications in cancer therapy. Studies show that inhibiting NAMPT can lead to metabolic perturbations in cancer cells, suggesting a therapeutic approach to target cancer metabolism ((Tolstikov et al., 2014)).

properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O4/c26-19-4-2-15(14-1-3-16-17(11-14)28-12-27-16)23-25(19)10-7-18-22-20(24-29-18)13-5-8-21-9-6-13/h1-6,8-9,11H,7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJOLLVLPLHZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CCC4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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